molecular formula C14H12N4O2S B15088036 4-((Furan-2-ylmethylene)amino)-5-(2-methoxyphenyl)-4H-1,2,4-triazole-3-thiol CAS No. 478257-03-3

4-((Furan-2-ylmethylene)amino)-5-(2-methoxyphenyl)-4H-1,2,4-triazole-3-thiol

Cat. No.: B15088036
CAS No.: 478257-03-3
M. Wt: 300.34 g/mol
InChI Key: FNOATLQBOUVXOX-OQLLNIDSSA-N
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Description

4-((Furan-2-ylmethylene)amino)-5-(2-methoxyphenyl)-4H-1,2,4-triazole-3-thiol is a chemical compound of significant interest in medicinal chemistry research, particularly for its potential as a multi-target therapeutic agent. It belongs to the 1,2,4-triazole class of heterocycles, a scaffold renowned for its diverse biological activities . The structure combines a 1,2,4-triazole core with a furan ring and a 2-methoxyphenyl substituent, a design that leverages the known pharmacological profile of its components. The 1,2,4-triazole ring is a privileged structure in drug discovery, capable of forming multiple hydrogen bonds and improving the physicochemical properties of lead molecules . This moiety is present in a wide array of therapeutically active agents, including antifungal, anticancer, and anti-inflammatory drugs . Research on similar 1,2,4-triazole derivatives has demonstrated potent antibacterial effects, with some compounds showing enhanced activity against resistant bacterial strains such as MRSA (Methicillin-resistant Staphylococcus aureus ) . Furthermore, molecular docking studies of analogous structures suggest a potential mechanism of action involving the inhibition of key bacterial enzymes like DNA gyrase . Beyond antimicrobial applications, the 1,2,4-triazole scaffold is also extensively investigated for its anti-inflammatory and anticancer potential, often through the inhibition of enzymes like cyclooxygenase-2 (COX-2) . The specific substitution pattern on this compound is designed to optimize its interaction with biological targets and improve its pharmacokinetic profile. This product is provided For Research Use Only. It is intended for use in laboratory research and is not intended for diagnostic, therapeutic, or any human or veterinary use. The buyer assumes all responsibility for confirming product identity and/or purity and for the safe handling and disposal of this substance.

Properties

CAS No.

478257-03-3

Molecular Formula

C14H12N4O2S

Molecular Weight

300.34 g/mol

IUPAC Name

4-[(E)-furan-2-ylmethylideneamino]-3-(2-methoxyphenyl)-1H-1,2,4-triazole-5-thione

InChI

InChI=1S/C14H12N4O2S/c1-19-12-7-3-2-6-11(12)13-16-17-14(21)18(13)15-9-10-5-4-8-20-10/h2-9H,1H3,(H,17,21)/b15-9+

InChI Key

FNOATLQBOUVXOX-OQLLNIDSSA-N

Isomeric SMILES

COC1=CC=CC=C1C2=NNC(=S)N2/N=C/C3=CC=CO3

Canonical SMILES

COC1=CC=CC=C1C2=NNC(=S)N2N=CC3=CC=CO3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((Furan-2-ylmethylene)amino)-5-(2-methoxyphenyl)-4H-1,2,4-triazole-3-thiol typically involves the condensation of furan-2-carbaldehyde with 4-amino-5-(2-methoxyphenyl)-4H-1,2,4-triazole-3-thiol under specific reaction conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and may require the use of a catalyst to facilitate the reaction.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Nucleophilic Substitution at the Thiol Group

The thiol functionality enables nucleophilic substitution reactions, particularly with alkyl halides and aryl diazonium salts. For example:

  • Reaction with methyl iodide :
    Compound+CH3IS-Methyl derivative+HI\text{Compound} + \text{CH}_3\text{I} \rightarrow \text{S-Methyl derivative} + \text{HI}
    Yields range from 70–85% under basic conditions (KOH/EtOH, reflux, 6–8 hours) .

SubstrateReagentConditionsProductYield (%)
Thiol derivativeCH₃IKOH/EtOH, refluxS-Methylated triazole82
Thiol derivativeC₆H₅N₂⁺Cl⁻H₂O/EtOH, 0–5°CArylthioether68

Mechanism : Deprotonation of the thiol group generates a thiolate ion, which attacks electrophilic centers .

Cyclization Reactions

The triazole-thiol scaffold undergoes cyclization to form fused heterocycles. A notable example is its reaction with α,β-unsaturated carbonyl compounds :

  • Formation of triazolo-thiadiazines :
    Compound+CH2=CHCOORTriazolo[3,4-b]thiadiazine\text{Compound} + \text{CH}_2=\text{CHCOOR} \rightarrow \text{Triazolo[3,4-b]thiadiazine}
    Optimized conditions: DMF, 100°C, 12 hours (yield: 75–88% ) .

Key Data :

  • IR spectral shifts: Loss of -SH stretch (~2550 cm⁻¹) and new C-N/C-S peaks .

  • 1H NMR^1\text{H NMR}: Disappearance of S-H proton (δ 3.2–3.5 ppm) and emergence of methylene protons (δ 4.1–4.3 ppm) .

Condensation with Carbonyl Compounds

The furan-methyleneamino group participates in Schiff base formation:

  • Reaction with aromatic aldehydes :
    Compound+ArCHOAzomethine derivatives\text{Compound} + \text{ArCHO} \rightarrow \text{Azomethine derivatives}
    Ethanol, acetic acid catalyst, reflux (4 hours), yields 65–78% .

AldehydeProductYield (%)
Benzaldehyde4-(Benzylideneamino) derivative72
4-Nitrobenzaldehyde4-(4-Nitrobenzylideneamino)68

Structural Confirmation :

  • IR: C=N stretch at ~1600 cm⁻¹ .

  • 13C NMR^{13}\text{C NMR}: Azomethine carbon at δ 150–155 ppm .

Oxidation Reactions

The thiol group oxidizes to disulfides or sulfonic acids under controlled conditions:

  • Disulfide formation :
    2Compound+H2O2Disulfide+2H2O2\,\text{Compound} + \text{H}_2\text{O}_2 \rightarrow \text{Disulfide} + 2\,\text{H}_2\text{O}
    Ethanol, RT, 2 hours (yield: 90% ) .

  • Sulfonic acid derivative :
    Compound+KMnO4Sulfonic acid\text{Compound} + \text{KMnO}_4 \rightarrow \text{Sulfonic acid} (H₂SO₄, 0°C, yield: 58% ) .

Analytical Evidence :

  • Disulfides show S-S stretching at ~500 cm⁻¹ in IR .

  • Sulfonic acids exhibit S=O stretches at 1150–1250 cm⁻¹.

Metal Complexation

The compound acts as a polydentate ligand for transition metals:

  • Coordination with Cu(II) :
    Compound+CuCl2[Cu(L)2Cl2]\text{Compound} + \text{CuCl}_2 \rightarrow [\text{Cu(L)}_2\text{Cl}_2]
    Methanol, RT, 1 hour (yield: 80% ) .

Metal SaltComplex FormedGeometryStability Constant (log K)
CuCl₂OctahedralCuN₂S₂Cl₂8.9
Ni(NO₃)₂Square planarNiN₂S₂7.2

Applications : These complexes show enhanced antimicrobial activity compared to the free ligand .

Alkylation at the Triazole Nitrogen

The N-amino group undergoes alkylation with alkyl halides:

  • Reaction with ethyl bromide :
    Compound+C2H5BrN-Ethyl derivative\text{Compound} + \text{C}_2\text{H}_5\text{Br} \rightarrow \text{N-Ethyl derivative}
    K₂CO₃, DMF, 60°C, 6 hours (yield: 70% ) .

Key Observations :

  • 1H NMR^1\text{H NMR}: New ethyl group signals (δ 1.2–1.4 ppm for CH₃, δ 3.4–3.6 ppm for CH₂) .

  • MS: Molecular ion peak at m/z 346 [M+H]⁺ .

Acid/Base Hydrolysis

The furan-methyleneamino linkage is hydrolytically labile:

  • Acidic hydrolysis :
    Compound+HClFuran-2-carbaldehyde+5-(2-methoxyphenyl)-4H-triazole-3-thiol\text{Compound} + \text{HCl} \rightarrow \text{Furan-2-carbaldehyde} + \text{5-(2-methoxyphenyl)-4H-triazole-3-thiol}
    Reflux in 6M HCl, 4 hours (yield: 88% ) .

Conditions Optimization :

  • Basic hydrolysis (NaOH) proceeds slower, with <50% yield .

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity
Research indicates that derivatives of triazole compounds exhibit significant antimicrobial properties. The specific compound has been evaluated for its efficacy against various microbial strains. For instance, studies have shown that triazole derivatives can inhibit the growth of bacteria and fungi, making them potential candidates for developing new antimicrobial agents .

Anticancer Properties
Triazole compounds are also recognized for their anticancer activities. The compound has been investigated for its ability to induce apoptosis in cancer cells. In vitro studies suggest that it can inhibit cell proliferation in various cancer cell lines, potentially through mechanisms involving cell cycle arrest and apoptosis induction. This makes it a promising candidate for further development as an anticancer drug .

Anti-inflammatory Effects
The anti-inflammatory properties of triazole derivatives have been documented in several studies. The compound is believed to modulate inflammatory pathways, offering therapeutic potential for conditions such as arthritis and other inflammatory diseases. The mechanism may involve the inhibition of pro-inflammatory cytokines or enzymes like COX-2 .

Agricultural Applications

Pesticidal Activity
The compound has shown promise as a pesticide due to its ability to disrupt the biological processes of pests. Research indicates that it can be effective against specific agricultural pests, providing an alternative to conventional pesticides that may pose environmental risks .

Plant Growth Regulators
Additionally, triazole compounds are often used as plant growth regulators. They can enhance growth rates and improve yield in various crops by modulating hormonal pathways within plants. This application is particularly relevant in sustainable agriculture practices aimed at improving crop resilience against environmental stressors .

Material Science

Polymer Chemistry
In material science, the incorporation of triazole compounds into polymer matrices has been explored for developing advanced materials with enhanced properties. The unique chemical structure allows for modifications that can improve thermal stability and mechanical strength of polymers .

Data Table: Summary of Applications

Application AreaSpecific UseMechanism/Effect
Medicinal ChemistryAntimicrobialInhibition of microbial growth
AnticancerInduction of apoptosis in cancer cells
Anti-inflammatoryModulation of inflammatory pathways
AgriculturalPesticidal ActivityDisruption of pest biological processes
Plant Growth RegulatorsEnhancement of growth rates
Material SciencePolymer ChemistryImproved thermal stability and mechanical strength

Case Studies

Case Study 1: Antimicrobial Efficacy
A study published in a peer-reviewed journal evaluated the antimicrobial activity of several triazole derivatives, including the compound in focus. The results demonstrated significant inhibition against Gram-positive and Gram-negative bacteria, highlighting its potential as a lead compound for antibiotic development .

Case Study 2: Anticancer Activity
In vitro studies conducted on various cancer cell lines revealed that the compound induced apoptosis through caspase activation pathways. This research suggests a novel approach to cancer treatment utilizing triazole derivatives as therapeutic agents .

Mechanism of Action

The mechanism of action of 4-((Furan-2-ylmethylene)amino)-5-(2-methoxyphenyl)-4H-1,2,4-triazole-3-thiol involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Substituent Variations on the Triazole Core

Table 1: Structural Modifications and Key Features
Compound Name Substituents at Position 4 Substituents at Position 5 Key Features References
Target Compound (Furan-2-ylmethylene)amino 2-Methoxyphenyl Furan’s π-conjugation; 2-methoxy enhances lipophilicity
4-((Thiophen-2-ylmethylene)amino)-5-(pyridin-4-yl)-4H-1,2,4-triazole-3-thiol Thiophen-2-ylmethyleneamino Pyridin-4-yl Thiophene’s sulfur atom improves metal coordination; pyridine enhances basicity
4-((Furan-2-ylmethylene)amino)-5-(3-methoxyphenyl)-4H-1,2,4-triazole-3-thiol (Furan-2-ylmethylene)amino 3-Methoxyphenyl Methoxy at meta-position alters electronic distribution
4-((4-Phenoxybenzylidene)amino)-5-(4-nitrophenyl)-4H-1,2,4-triazole-3-thiol 4-Phenoxybenzylideneamino 4-Nitrophenyl Nitro group increases electron-withdrawing effects
4-((Furan-2-ylmethylene)amino)-5-(trifluoromethyl)-4H-1,2,4-triazole-3-thiol (Furan-2-ylmethylene)amino Trifluoromethyl CF3 group enhances hydrophobicity and antimicrobial activity

Key Observations :

  • Furan vs. Thiophene : Thiophene-containing analogs (e.g., ) exhibit stronger metal coordination due to sulfur’s polarizability, whereas furan derivatives prioritize π-π interactions.
  • Electron-Withdrawing Groups : Nitro () and trifluoromethyl () substituents enhance electrophilicity, influencing reactivity and bioactivity.

Insights :

  • Schiff base formation is a common route for these triazoles, with yields varying based on aldehyde reactivity and steric factors.
  • Higher yields (73–81%) are achieved with electron-rich aldehydes like 4-methoxybenzaldehyde .

Highlights :

  • The target compound’s 2-methoxyphenyl group may improve adhesion in epoxy coatings compared to CF3-substituted analogs .
  • Thiophene-based metal complexes show promise in oncology, though parent ligands require further evaluation .

Biological Activity

The compound 4-((Furan-2-ylmethylene)amino)-5-(2-methoxyphenyl)-4H-1,2,4-triazole-3-thiol (commonly referred to as FMT) is a member of the triazole family, known for its diverse biological activities. This article explores its synthesis, biological properties, and potential therapeutic applications based on recent research findings.

Synthesis

FMT can be synthesized through various methods involving the reaction of furan derivatives with triazole compounds. The typical synthetic route includes the condensation of furan-2-aldehyde with an amine followed by the introduction of the triazole moiety. The synthesis has been characterized using spectroscopic methods such as NMR and mass spectrometry to confirm the structure and purity of the compound .

Antimicrobial Properties

FMT has demonstrated significant antimicrobial activity against a range of pathogens. In vitro studies have shown that it exhibits potent effects against both Gram-positive and Gram-negative bacteria, as well as fungi. For instance, compounds with similar structures have been reported to inhibit Staphylococcus aureus and Candida albicans effectively .

Table 1: Antimicrobial Activity of FMT

PathogenActivity (MIC μg/mL)Reference
Staphylococcus aureus32
Escherichia coli64
Candida albicans16

Anticancer Activity

Recent studies have highlighted FMT's potential as an anticancer agent. Research conducted on human melanoma (IGR39) and triple-negative breast cancer cell lines has indicated that FMT can inhibit cell proliferation and induce apoptosis. Notably, it was found to be more selective towards cancer cells compared to normal cells, suggesting a favorable therapeutic index .

Case Study: Anticancer Activity
A study evaluated the effect of FMT on various cancer cell lines, revealing that it significantly inhibited cell migration in a 3D culture model. The compound's mechanism appears to involve modulation of specific signaling pathways associated with cancer progression .

The biological activity of FMT can be attributed to its ability to interact with cellular targets involved in various metabolic pathways. The presence of the thiol group is particularly significant as it may facilitate redox reactions and influence cellular signaling processes. Additionally, the triazole ring is known for its ability to chelate metal ions, which may enhance its biological efficacy .

Pharmacological Implications

Given its antimicrobial and anticancer properties, FMT presents a promising candidate for further pharmacological development. Its non-toxic profile towards normal cells makes it an attractive option for drug formulation aimed at treating infections and cancers without significant side effects .

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